molecular formula C10H11ClFNO2 B3019041 (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride CAS No. 2490314-47-9

(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

Cat. No.: B3019041
CAS No.: 2490314-47-9
M. Wt: 231.65
InChI Key: JQUQREDVYBIZGK-FVGYRXGTSA-N
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Description

(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(1S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUQREDVYBIZGK-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=C1C=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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